Hexadecanedioic acid monomethyl ester chemical properties and structure
Hexadecanedioic acid monomethyl ester chemical properties and structure
Hexadecanedioic Acid Monomethyl Ester: Structural Dynamics, Biocatalysis, and Applications in Advanced Drug Delivery
Executive Summary
Hexadecanedioic acid monomethyl ester (IUPAC: 16-methoxy-16-oxohexadecanoic acid) is a highly versatile medium-chain fatty acid derivative[1]. Characterized by its bifunctional termini—a highly reactive terminal carboxylic acid and a protected methyl ester—it serves as a critical synthetic intermediate and specialized linker in modern pharmaceutical development, including PROTACs and non-cleavable Antibody-Drug Conjugates (ADCs)[1]. This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in peptide acylation, and its behavior in biocatalytic and metabolomic workflows.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline properties of hexadecanedioic acid monomethyl ester is essential for predicting its behavior in organic synthesis and complex biological matrices. The 16-carbon aliphatic backbone imparts significant lipophilicity, while the polar termini provide distinct reactive sites.
| Property | Value |
| IUPAC Name | 16-methoxy-16-oxohexadecanoic acid |
| CAS Registry Number | 18451-85-9 |
| Molecular Formula | C₁₇H₃₂O₄ |
| Molecular Weight | 300.4 g/mol (Neutral) / 299.22 g/mol (Anion) |
| Melting Point | 67 – 68 °C |
| Boiling Point | 412.6 ± 18.0 °C |
| Density | 0.977 ± 0.06 g/cm³ |
| Appearance | White to off-white solid |
Quantitative data aggregated from and [2].
Applications in Advanced Drug Delivery
Lipid Conjugation in Peptide Therapeutics
In the development of long-acting biologics, such as , hexadecanedioic acid monomethyl ester is utilized to attach lipophilic side chains to peptide backbones[3].
Causality of Design : The 16-carbon aliphatic chain is optimal for promoting reversible, non-covalent binding to human serum albumin (HSA) in the bloodstream, which shields the peptide from rapid renal clearance and enzymatic degradation[3]. The use of a monoester rather than a free dicarboxylic acid is a deliberate structural choice: it ensures unidirectional amide coupling between the free carboxylate of the lipid and the ε-amino group of a specific lysine residue, completely preventing unwanted polymer cross-linking during synthesis[1].
Protocol: Synthesis of Amide-Linked Lipid Conjugates
The following methodology outlines the activation and conjugation of the monoester to an amine target, representing a self-validating system for linker attachment[3].
Step 1: Carboxylate Activation
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Procedure : Dissolve hexadecanedioic acid monomethyl ester (150 mg, 0.5 mmol) in 5 mL of anhydrous N,N-dimethylformamide (DMF). Add 1-Hydroxy-7-azabenzotriazole (HOAt, 102 mg, 0.75 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC, 143 mg, 0.75 mmol). Stir the reaction mixture at 50°C for 1 hour[3].
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Causality : HOAt is specifically selected over standard HOBt due to the neighboring-group effect of its pyridine nitrogen, which accelerates the formation of the highly reactive OAt-ester and minimizes epimerization. Heating to 50°C ensures the thermodynamic completion of the activation phase before the introduction of the sterically hindered peptide/amine[3].
Step 2: Amide Conjugation
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Procedure : Cool the mixture to room temperature. Add N,N-diisopropylethylamine (DIEA, 0.256 mL, 1.5 mmol) followed by the target amine (e.g., an amino acid derivative, 0.6 mmol). Stir overnight at room temperature[3].
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Causality : DIEA acts as a sterically hindered, non-nucleophilic base. It deprotonates the target amine hydrochloride salt, rendering it sufficiently nucleophilic to attack the OAt-ester, without competing as a nucleophile itself[3].
Step 3: Self-Validating Workup
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Procedure : Partition the crude mixture between water (2 × 50 mL) and ethyl acetate (AcOEt, 100 mL)[3].
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Validation Logic : This biphasic partition acts as a self-validating purification step. The highly lipophilic C16 conjugate migrates exclusively into the organic (AcOEt) layer. Conversely, the water-soluble urea byproduct generated by EDAC, unreacted HOAt, and the DMF solvent are quantitatively washed into the aqueous phase, ensuring high crude purity without immediate chromatography[3].
Workflow for amide-linked lipid conjugate synthesis using hexadecanedioic acid monomethyl ester.
Biocatalytic & Metabolic Transformations
The metabolic fate of hexadecanedioic acid monomethyl ester provides profound insights into enzyme-substrate specificity, particularly concerning Cytochrome P450 (CYP) enzymes.
In biocatalytic studies involving engineered P450 enzymes (such as P450BSβ), demonstrates strict substrate selectivity[4]. While free dicarboxylic fatty acids are entirely rejected by the enzyme, monomethyl hexadecanedioate is successfully metabolized into hydroxylated derivatives[4].
Causality of Enzyme Selectivity : The presence of the methyl ester masks the negative charge of the terminal carboxylate. This eliminates the electrostatic repulsion that a free dicarboxylic acid would experience upon entering the hydrophobic, heme-adjacent binding pocket of the P450 enzyme[4]. Consequently, the aliphatic chain can align optimally with the reactive iron-oxo species, enabling highly regioselective and enantioselective hydroxylation via a radical oxygen rebound mechanism[4].
Biocatalytic workflow of P450-mediated regioselective oxyfunctionalization.
Analytical & Metabolomic Workflows
In complex biological matrices, hexadecanedioic acid monomethyl ester acts as a critical biomarker. Recent metabolomic profiling of plant species, such as , has successfully annotated this compound using hyphenated mass spectrometry platforms[5]. Furthermore, its analysis in mammalian biofluids presents unique challenges due to its moderate polarity and the presence of interfering endogenous lipids[1].
Protocol: GC-MS/MS Metabolomic Profiling
To ensure accurate quantification, the following sample preparation and analysis workflow is employed[1]:
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Metabolite Extraction : Biological samples are rapidly frozen at -20°C to quench enzymatic activity. An internal standard is added, and the matrix is sonicated for 30 minutes, followed by centrifugation at 14,000 × g for 10 minutes to isolate the clear supernatant[1].
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Causality : Rapid freezing halts endogenous lipases that could artificially alter the lipid profile. Sonication mechanically disrupts lipid-protein complexes, ensuring maximal recovery of the moderately polar monoester[1].
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Chemical Derivatization : The extracted supernatant is treated with butanolic HCl at 65°C for 15 minutes to convert any free carboxylic acid groups into butyl esters[1].
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Causality : Derivatization neutralizes the polar carboxylate, significantly lowering the boiling point and enhancing the thermal stability of the molecule. This prevents on-column degradation and tailing during gas chromatography, ensuring sharp, quantifiable peaks[1].
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Data Acquisition : The derivatized samples are analyzed via Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) using Multiple Reaction Monitoring (MRM) to filter out matrix noise and selectively detect the specific mass transitions of the lipid[1].
GC-MS/MS metabolomic workflow for profiling hexadecanedioic acid derivatives.
Sources
- 1. Buy 16-Oxo-palmitate [smolecule.com]
- 2. Hexadecanedioic Acid 1-methyl Ester CAS 18451-85-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. US7615532B2 - Insulin derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools [mdpi.com]
